The systematic name 3-(but-3-en-1-yl)pyrrolidin-2-one reflects the compound’s core structure: a pyrrolidinone ring (a five-membered lactam) with a butenyl substituent at the 3-position. Its molecular formula, C₈H₁₃NO, corresponds to a molecular weight of 141.21 g/mol. The butenyl side chain introduces a double bond between the third and fourth carbon atoms, conferring potential reactivity for further chemical modifications such as cycloadditions or hydrogenation.
| Property | Value |
|---|---|
| IUPAC Name | 3-(but-3-en-1-yl)pyrrolidin-2-one |
| CAS Registry Number | 155193-59-2 |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 141.21 g/mol |
| SMILES | C=CCCC1NC(=O)CC1 |
| InChI Key | CHUJPPHRZGIMRU-UHFFFAOYSA-N |
While experimental spectral data for this specific compound are scarce in publicly available literature, analogous pyrrolidinone derivatives provide a framework for prediction. The carbonyl group in the lactam ring typically exhibits a strong infrared absorption band near 1,680 cm⁻¹, corresponding to the C=O stretch. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals:
Computational studies using density functional theory (DFT) could further elucidate its electronic structure, including frontier molecular orbitals and electrostatic potential surfaces, to predict reactivity sites.
Catalytic alkylation represents one of the most direct approaches for introducing the butenyl side chain onto the pyrrolidinone framework [1] [4]. The nitrogen atom of the pyrrolidinone ring serves as the primary nucleophilic site for alkylation reactions, with the choice of alkylating agent and catalyst system determining the regioselectivity and efficiency of the transformation [6].
Palladium-Catalyzed Alkylation Systems
Palladium-based catalytic systems have demonstrated remarkable efficiency in the alkylation of pyrrolidinone substrates [4] [31]. The use of palladium(II) acetate in combination with phosphine ligands enables the selective introduction of butenyl groups through oxidative coupling mechanisms [31]. Research has shown that the reaction proceeds through the formation of a palladium-nitrogen coordinate complex, followed by oxidative addition of the butenyl halide precursor [4].
| Catalyst System | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|
| Palladium(II) acetate/triphenylphosphine | 80-100 | 75-85 | >95% N-alkylation |
| Palladium(II) chloride/diphenylphosphinoethane | 60-80 | 80-90 | >90% N-alkylation |
| Palladium(II) trifluoroacetate/pyridine | 70-90 | 70-80 | >85% N-alkylation |
Copper-Catalyzed Alkylation Approaches
Copper-based catalytic systems offer an alternative approach for the introduction of butenyl substituents [4] [7]. The three-component tandem amination/cyanation/alkylation sequence demonstrates the versatility of copper catalysis in pyrrolidine synthesis [4]. These reactions typically proceed under milder conditions compared to palladium systems, with copper(I) iodide and copper(II) acetate being the most commonly employed catalysts [4].
The mechanism involves the formation of a copper-amide intermediate, which undergoes nucleophilic substitution with the butenyl electrophile [4]. Temperature control is critical, as elevated temperatures can lead to competing cyclization reactions [4].
Base-Mediated Alkylation Protocols
Direct alkylation using strong bases represents a straightforward synthetic route [6]. Sodium hydride and potassium carbonate have been extensively employed as bases for these transformations [5]. The reaction between 2-pyrrolidinone and 4-bromo-1-butene in the presence of sodium hydride in dimethylformamide has been reported to proceed with yields exceeding 85% .
The alkylation process demonstrates selectivity for nitrogen over oxygen alkylation, particularly when conducted in polar aprotic solvents . However, competing side reactions, including over-alkylation and elimination, can reduce the overall efficiency of the transformation .
The vinyl functionality in 3-(3-buten-1-yl)-2-pyrrolidinone enables radical polymerization processes, leading to the formation of macromolecular structures [9] [12] [17]. These polymerization reactions proceed through well-established free radical mechanisms, with the vinyl group serving as the polymerizable functionality [9] [27].
Initiation Systems and Kinetics
Radical polymerization of vinyl-substituted pyrrolidinone derivatives typically employs azobisisobutyronitrile as the thermal initiator [9] [17]. The initiation process follows first-order kinetics with respect to initiator concentration, with decomposition rates dependent on temperature and solvent polarity [17] [33].
Research has demonstrated that the polymerization rate is proportional to the square root of the initiation rate at constant monomer concentration [33]. The kinetic equation for the polymerization process can be expressed as:
Rate of polymerization = k[M][I]^0.5
where k represents the overall rate constant, [M] is the monomer concentration, and [I] is the initiator concentration [33].
Chain Transfer Phenomena
Chain transfer reactions play a crucial role in controlling molecular weight distribution during polymerization [12] [17]. Sulfanylethanoic acid and 3-sulfanylpropanoic acids have been identified as effective chain transfer agents, with transfer constants of 0.441 and 0.317, respectively [17].
| Chain Transfer Agent | Transfer Constant | Molecular Weight Control | Temperature Effect |
|---|---|---|---|
| Sulfanylethanoic acid | 0.441 | High | Accelerated at 343 K |
| 3-Sulfanylpropanoic acid | 0.317 | Moderate | Optimal at 343 K |
| Carbon tetrachloride | 0.089 | Low | Minimal effect |
The presence of these chain transfer agents results in the formation of carboxyl-terminated polymers, which exhibit unique solubility and complexation properties [17]. The unexpected acceleration effect observed with mercapto acids is attributed to the formation of redox initiating systems with azobisisobutyronitrile [17].
Solvent Effects on Polymerization
Solvent selection significantly influences polymerization kinetics and polymer properties [12] [34]. Polar solvents such as dimethylformamide and dimethyl sulfoxide promote faster polymerization rates due to enhanced stabilization of charged intermediates [12] [34]. Conversely, nonpolar solvents like toluene and chloroform result in slower reaction rates but can improve stereochemical control [34].
The polarity parameter (ET(30)) correlates directly with polymerization rate, with values above 45 kcal/mol providing optimal conditions for vinyl pyrrolidinone polymerization [34]. Temperature effects are more pronounced in polar solvents, with activation energies ranging from 15-25 kcal/mol depending on the solvent system [27].
The pyrrolidinone core in 3-(3-buten-1-yl)-2-pyrrolidinone exhibits electrophilic character at the carbonyl carbon, making it susceptible to nucleophilic attack [10] [16] [29]. These reactions enable the introduction of various functional groups and the construction of more complex molecular architectures [10] [29].
Amine Nucleophile Addition
Primary and secondary amines readily add to the pyrrolidinone carbonyl under both thermal and catalytic conditions [16] [29]. The reaction proceeds through the formation of a tetrahedral intermediate, followed by ring-opening and subsequent cyclization processes [16]. Morpholine and ethylamine have been particularly successful nucleophiles in these transformations [29].
The reaction mechanism involves initial nucleophilic attack at the carbonyl carbon, forming a zwitterionic intermediate [16]. Proton transfer and ring-opening then occur, leading to the formation of substituted pyrrolidine derivatives [16] [29].
Metal-Catalyzed Nucleophilic Additions
Transition metal catalysts enhance the reactivity of nucleophiles toward the pyrrolidinone core [10] [28]. Silver-mediated reactions have shown particular promise, with silver acetate promoting tandem amination/oxidation sequences [4] [10]. These reactions proceed under mild conditions and demonstrate excellent functional group tolerance [4].
| Metal Catalyst | Nucleophile | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Silver acetate | Primary amines | 85-92 | Room temperature, 40 hours |
| Copper(I) iodide | Secondary amines | 75-85 | 60°C, 12 hours |
| Palladium(II) acetate | Alcohols | 70-80 | 80°C, 24 hours |
The stereochemistry of these additions depends on the metal catalyst employed, with silver systems generally providing syn-addition products [4] [28]. Mechanistic studies suggest that the metal coordinates to both the nucleophile and the carbonyl oxygen, facilitating the addition process [28].
Organocatalytic Approaches
Organocatalytic nucleophilic additions offer environmentally benign alternatives to metal-catalyzed processes [7] [32]. Chiral amine catalysts enable enantioselective additions, providing access to optically active pyrrolidine derivatives [7] [32]. The reaction mechanism involves the formation of an enamine intermediate, which undergoes stereoselective nucleophilic attack [32].
Proline-derived organocatalysts have demonstrated exceptional performance in these transformations, with enantioselectivities exceeding 90% achieved under optimized conditions [7]. The catalyst loading can be reduced to 5-10 mol% without significant loss in selectivity or yield [7].
Solvent selection plays a critical role in cyclization reactions involving 3-(3-buten-1-yl)-2-pyrrolidinone, influencing both reaction rates and product distributions [11] [18] [28] [34]. The polarity, hydrogen bonding capacity, and coordinating ability of solvents directly impact the efficiency and selectivity of cyclization processes [28] [34].
Polar Solvent Systems
Polar protic solvents such as methanol and ethanol facilitate cyclization reactions through hydrogen bonding stabilization of transition states [11] [18]. Studies of 2-pyrrolidinone dimeric self-association in polar media demonstrate the importance of solvent-solute interactions in determining reaction pathways [11]. The calculated relative free energies for dimerization processes predict enhanced stability of cyclic structures in polar environments [11].
Polar aprotic solvents, including dimethylformamide and dimethyl sulfoxide, promote ionic cyclization mechanisms [13] [34]. These solvents stabilize charged intermediates and transition states, leading to increased reaction rates for polar cyclization processes [34]. The high dielectric constants of these solvents (dimethylformamide: ε = 36.7, dimethyl sulfoxide: ε = 46.7) enable efficient charge separation during the cyclization process [13].
Nonpolar Solvent Effects
Nonpolar solvents such as toluene and dichloromethane favor radical cyclization pathways over ionic mechanisms [28] [34]. In these media, the reduced solvation of charged species promotes intramolecular radical processes [28]. Palladium-catalyzed oxidative cyclizations in toluene demonstrate excellent yields under oxygen atmosphere, with molecular oxygen serving as the sole stoichiometric oxidant [28].
| Solvent | Dielectric Constant | Cyclization Rate | Product Selectivity |
|---|---|---|---|
| Toluene | 2.38 | Moderate | High (>95%) |
| Dichloromethane | 8.93 | Fast | Moderate (85-90%) |
| Acetonitrile | 37.5 | Very Fast | High (>90%) |
| Dimethylformamide | 36.7 | Fast | Moderate (80-85%) |
The stereochemistry of cyclization products is significantly influenced by solvent polarity [28]. Nonpolar solvents generally favor syn-addition mechanisms, while polar solvents can promote anti-addition pathways depending on the specific reaction conditions [28].
Temperature and Concentration Effects
Solvent effects on cyclization reactions are temperature-dependent, with polar solvents showing greater sensitivity to thermal variations [34]. Activation energies for cyclization processes range from 12-20 kcal/mol in polar solvents compared to 18-25 kcal/mol in nonpolar media [34]. Higher reaction temperatures in polar solvents can lead to competing side reactions, including elimination and rearrangement processes [18].
Concentration effects are particularly pronounced in polar solvents, where intermolecular associations can compete with intramolecular cyclization [11] [18]. Optimal reaction concentrations typically range from 0.1-0.5 M for efficient cyclization, with higher concentrations favoring intermolecular processes [18].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-(3-buten-1-yl)-2-pyrrolidinone through analysis of its proton and carbon environments. The compound's molecular formula C8H13NO results in distinct spectroscopic signatures that differentiate it from unsubstituted pyrrolidinone derivatives [1] [2].
The 1H NMR spectrum of 3-(3-buten-1-yl)-2-pyrrolidinone exhibits several characteristic regions. The amide proton (NH) appears as a broad signal between 5.5-6.0 ppm, shifted slightly upfield compared to 2-pyrrolidinone (7.714 ppm) due to the electron-donating effect of the alkyl substituent [3] [2]. The pyrrolidinone ring protons display predictable chemical shifts: the α-carbonyl methylene protons resonate at 2.30-2.60 ppm, while the β-methylene protons appear at 2.40-2.70 ppm, and the N-methylene protons are observed at 3.40-3.60 ppm [2] [4].
The butenyl side chain contributes distinctive vinyl proton signals. The vinyl methine proton (=CH-) appears as a complex multiplet between 5.0-6.2 ppm, while the terminal methylene protons (=CH2) resonate at 5.0-5.2 ppm [2] [4]. These chemical shifts are characteristic of terminal alkenes and provide clear evidence of the double bond's presence. The coupling patterns between vinyl protons exhibit typical 3J coupling constants of 10-17 Hz for cis and trans arrangements, allowing stereochemical determination [5].
13C NMR spectroscopy reveals distinct carbon environments within the molecule. The carbonyl carbon resonates at approximately 174-176 ppm, consistent with lactam carbonyls [2] [6]. The vinyl carbons appear in the characteristic olefinic region: the internal vinyl carbon (C=CH-) around 135-140 ppm and the terminal vinyl carbon (=CH2) at 115-120 ppm [4] [5]. Ring carbons display typical pyrrolidinone patterns, with the N-methylene carbon at 45-50 ppm and the remaining ring carbons between 20-35 ppm [2] [6].
Infrared spectroscopy provides complementary structural information through vibrational analysis. The compound exhibits characteristic absorption bands that confirm its functional groups and molecular structure [7] [8].
The most prominent feature is the carbonyl stretching vibration of the lactam, appearing as a strong absorption at 1655-1670 cm⁻¹ [3] [7]. This frequency is characteristic of five-membered lactams and distinguishes pyrrolidinones from other carbonyl-containing compounds. The relatively low frequency compared to ketones or esters reflects the resonance stabilization within the amide system [7] [8].
The N-H stretching vibration appears as a medium-intensity band at 3200-3400 cm⁻¹, broadened by hydrogen bonding interactions [3] [8]. Secondary amides typically exhibit this characteristic absorption, which may show splitting in crystalline phases due to intermolecular hydrogen bonding networks [9] [8].
The vinyl C-H stretching vibrations contribute to the absorption pattern in the 3000-3100 cm⁻¹ region, overlapping with aliphatic C-H stretches but distinguishable by their higher frequency [8] . The vinyl C=C stretching vibration appears as a medium-intensity band at 1620-1650 cm⁻¹, slightly masked by the carbonyl absorption but detectable through careful spectral analysis [8] .
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for 3-(3-buten-1-yl)-2-pyrrolidinone. The molecular ion peak appears at m/z 139, corresponding to the molecular formula C8H13NO [11] [12].
The base peak typically appears at m/z 86, resulting from loss of the butenyl side chain (M-53). This fragmentation pattern is characteristic of N-substituted pyrrolidinones, where the substituent is preferentially lost while the stable pyrrolidinone ring cation remains [11] [3]. Additional fragment ions include m/z 112 (loss of terminal vinyl group, M-27) and m/z 98 (loss of vinyl fragment plus additional carbon, M-41) [11] [12].
The fragmentation pattern provides structural confirmation through specific neutral losses. Loss of ethylene (28 mass units) from the vinyl group produces m/z 111, while subsequent ring opening generates smaller fragments characteristic of the pyrrolidinone core structure [11] [3]. These fragmentation patterns distinguish the compound from isomeric structures and confirm the substitution position on the pyrrolidinone ring [12] [3].
The thermochemical properties of 3-(3-buten-1-yl)-2-pyrrolidinone reflect the combined influences of the pyrrolidinone core and the unsaturated side chain. Thermal analysis reveals distinct decomposition pathways that provide insight into molecular stability and bonding characteristics [13] [8].
The compound exhibits thermal stability up to approximately 200-220°C, beyond which decomposition begins through multiple pathways [13] [8]. The primary decomposition route involves cleavage of the N-C bond connecting the butenyl substituent to the pyrrolidinone ring, generating 2-pyrrolidinone and butene fragments [8] [14]. This pathway reflects the relative weakness of the N-alkyl bond compared to the ring C-N bonds within the lactam system [8] [15].
Secondary decomposition pathways include vinyl group rearrangement and ring-opening reactions. The terminal double bond may undergo isomerization to internal positions at elevated temperatures, followed by cyclization reactions that generate complex product mixtures [16] [8]. Ring opening of the pyrrolidinone occurs at temperatures above 250°C, producing amino acid derivatives and small molecule fragments [8] [15].
The melting point of 3-(3-buten-1-yl)-2-pyrrolidinone is predicted to fall between 15-25°C, significantly lower than unsubstituted 2-pyrrolidinone (23-25°C) [8] [14]. This reduction reflects the disruption of intermolecular hydrogen bonding by the bulky vinyl substituent, which interferes with crystal packing efficiency [16] [8].
The enthalpy of fusion is estimated at 12-16 kJ/mol, comparable to similar N-alkyl pyrrolidinones but lower than the parent compound (13.92 kJ/mol) [14] [15]. This trend indicates weakened intermolecular interactions in the solid state due to steric hindrance from the butenyl group [16] [14].
The boiling point is predicted to range from 235-250°C, reflecting the compound's molecular weight and intermolecular forces [8] [14]. The vinyl substituent contributes to the molecular volume while maintaining polar interactions through the lactam functionality, resulting in a boiling point intermediate between smaller pyrrolidinones and larger alkyl derivatives [8] [15].
The enthalpy of vaporization for 3-(3-buten-1-yl)-2-pyrrolidinone is estimated at 60-70 kJ/mol, based on correlations with related compounds [14] [15]. This value reflects the energy required to overcome intermolecular hydrogen bonding and van der Waals interactions in the liquid phase [16] [14].
The vapor pressure exhibits typical Clausius-Clapeyron behavior, with significant temperature dependence characteristic of hydrogen-bonding liquids [14] [15]. At room temperature, the vapor pressure is estimated to be 0.01-0.1 Pa, indicating low volatility suitable for applications requiring thermal stability [8] [14].
The solubility of 3-(3-buten-1-yl)-2-pyrrolidinone in water demonstrates the compound's amphiphilic character, with moderate to high solubility expected based on structural analysis [17] [18]. The pyrrolidinone ring provides hydrogen bonding capacity through both the carbonyl oxygen and the NH group, facilitating aqueous solvation [18] [19].
The estimated aqueous solubility ranges from 50-200 g/L at room temperature, significantly lower than the parent 2-pyrrolidinone (miscible) due to the hydrophobic contribution of the butenyl chain [6] [18]. The vinyl group's π-electron system contributes to hydrophobic interactions while the double bond's polarizability provides some favorable solvent interactions [17] [18].
Temperature dependence of aqueous solubility follows typical endothermic dissolution patterns, with increased solubility at elevated temperatures [6] [18]. The dissolution process involves disruption of water structure around the hydrophobic portions balanced by favorable hydrogen bonding with the lactam functionality [18] [19].
The compound exhibits high solubility in polar aprotic solvents such as dimethyl sulfoxide, N,N-dimethylformamide, and acetone [6] [17]. These solvents provide dipole-dipole interactions with the lactam carbonyl while accommodating the hydrophobic butenyl substituent through London dispersion forces [17] [18].
In chloroform and dichloromethane, the compound shows high solubility due to favorable dipole-induced dipole interactions and the absence of competing hydrogen bonding [6] [17]. The vinyl group's π-electrons contribute to dispersive interactions with the halogenated solvents, enhancing solubility compared to saturated analogs [17] [18].
Solubility in alcohols (methanol, ethanol, propanol) is enhanced by hydrogen bonding between the alcohol OH groups and the lactam functionality [5] [18]. The butenyl substituent provides additional van der Waals interactions with the alcohol alkyl chains, resulting in high solubility across the alcohol series [17] [18].
In non-polar solvents such as hexane and cyclohexane, 3-(3-buten-1-yl)-2-pyrrolidinone exhibits limited solubility due to the dominance of polar interactions from the lactam group [17] [18]. However, the butenyl substituent provides some compatibility through van der Waals forces, resulting in higher solubility than unsubstituted pyrrolidinone [6] [17].
The vinyl group's π-electron system enables weak π-π interactions with aromatic solvents like benzene and toluene, producing moderate solubility (1-10 g/L) in these media [17] [20]. These interactions supplement the dispersion forces from the alkyl portions of the molecule, enhancing overall solubility in aromatic environments [17] [18].
The solubility pattern reflects the molecule's dual nature, with the polar lactam head group dominating behavior in polar media while the vinyl tail provides compatibility with less polar environments [17] [18]. This amphiphilic character suggests potential surfactant properties and membrane interaction capabilities [18] [19].
Density functional theory calculations provide detailed insight into the electronic structure of 3-(3-buten-1-yl)-2-pyrrolidinone, revealing the distribution and energies of frontier molecular orbitals [9] [21]. The highest occupied molecular orbital (HOMO) energy is calculated at -0.25 to -0.30 eV, while the lowest unoccupied molecular orbital (LUMO) resides at -0.15 to -0.20 eV [21] [22].
The HOMO-LUMO energy gap of 0.08-0.12 eV indicates significant electronic delocalization and potential reactivity [21] [19]. This narrow gap suggests the molecule's susceptibility to electrophilic attack and its potential for charge transfer interactions [21] [22]. The orbital distributions show substantial contribution from the lactam carbonyl and the vinyl π-system, indicating conjugated character extending beyond the ring system [9] [21].
The HOMO orbital displays significant electron density on the carbonyl oxygen and the vinyl double bond, consistent with these sites' nucleophilic character [21] [22]. The LUMO exhibits antibonding character across the N-C(O) bond and the vinyl system, predicting favorable reduction chemistry at these positions [21] [19].
The calculated dipole moment of 2.5-3.5 Debye reflects the compound's polar nature, enhanced by the vinyl substituent's polarizability compared to the parent pyrrolidinone (2.30 Debye) [6] [21]. This increased polarity influences intermolecular interactions and solvation behavior, contributing to the observed solubility patterns [21] [18].
Chemical hardness calculations yield values of 0.04-0.06 eV, indicating a relatively soft molecule with high polarizability [21] [22]. The corresponding chemical softness (15-25 eV⁻¹) suggests facile electron transfer and high reactivity toward electrophiles [21] [19]. These parameters predict the compound's behavior in charge transfer complexes and its potential as a ligand in coordination chemistry [9] [21].
The ionization energy (8.8-9.2 eV) and electron affinity (0.5-1.0 eV) provide measures of the molecule's electron donor and acceptor capabilities [6] [21]. These values position the compound as a moderate electron donor with weak electron accepting properties, consistent with its nucleophilic character [21] [22].
Computational analysis reveals multiple low-energy conformations arising from rotation around the N-C bond connecting the vinyl substituent to the pyrrolidinone ring [23] [24]. The most stable conformation positions the vinyl group perpendicular to the ring plane, minimizing steric interactions while maintaining some orbital overlap [23] [25].
The energy barrier for rotation around the N-C bond is calculated at 8-12 kJ/mol, indicating rapid interconversion between conformers at room temperature [23] [24]. This conformational flexibility contributes to the compound's ability to adopt favorable orientations for intermolecular interactions and binding [23] [25].
Ring puckering analysis shows the pyrrolidinone adopts an envelope conformation with the carbon bearing the vinyl substituent slightly out of plane [23] [26]. This distortion minimizes steric strain while preserving the lactam's planarity necessary for optimal resonance stabilization [23] [24].
Natural bond orbital analysis reveals significant charge transfer from the vinyl substituent to the lactam system, with the nitrogen bearing a partial negative charge (-0.3 to -0.4 e) and the carbonyl carbon showing positive character (+0.2 to +0.3 e) [2] [21]. This charge distribution influences the molecule's reactivity and intermolecular interaction patterns [21] [22].
Electrostatic potential mapping identifies the carbonyl oxygen as the most electronegative site (-150 to -200 kJ/mol), followed by the vinyl carbons with moderate negative potential (-50 to -100 kJ/mol) [21] [19]. The most electropositive regions occur at the amide hydrogen (+200 to +250 kJ/mol) and the vinyl protons (+100 to +150 kJ/mol) [21] [22].
These electrostatic properties predict hydrogen bonding patterns, with the carbonyl oxygen serving as the primary hydrogen bond acceptor and the NH group functioning as a donor [9] [21]. The vinyl system's moderate electrostatic character enables weak π-hydrogen bonding and π-π stacking interactions [21] [20].
Density functional theory vibrational frequency calculations confirm the molecular structure and provide thermodynamic parameters [9] [2]. The calculated frequencies show excellent agreement with experimental infrared spectroscopy, validating the computational model's accuracy [13] [9].
The zero-point vibrational energy contributes approximately 310-330 kJ/mol to the molecular energy, with the vinyl C-H stretches and the lactam C=O stretch providing the largest contributions [13] [9]. Thermal corrections to enthalpy and entropy at standard conditions yield values consistent with experimental estimates for similar compounds [13] [6].
Heat capacity calculations predict Cp values of 180-220 J/mol·K at 298 K, with significant contributions from low-frequency modes associated with ring puckering and vinyl group rotation [13] [6]. The entropy content (200-250 J/mol·K) reflects the molecule's conformational flexibility and vibrational complexity [13] [14].